molecular formula C22H41N5O6 B12615573 methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate

methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate

Cat. No.: B12615573
M. Wt: 471.6 g/mol
InChI Key: DQTDGVAYUQMPIZ-FOIPXRHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate is a useful research compound. Its molecular formula is C22H41N5O6 and its molecular weight is 471.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C18H30N4O4C_{18}H_{30}N_4O_4, and it possesses several chiral centers, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Enzyme Interaction

Research indicates that the compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The presence of a methoxy group in its structure could enhance its binding affinity to these enzymes, thus influencing its pharmacokinetics and toxicity profile .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

This compound has also shown promise in cancer research. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells suggests a potential role as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant potential for treating resistant infections .
  • Cancer Cell Line Studies : In a research article published in Cancer Letters, the compound was tested on various cancer cell lines. It was found to reduce cell viability by more than 50% at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that it triggered caspase-mediated apoptosis pathways .

Properties

Molecular Formula

C22H41N5O6

Molecular Weight

471.6 g/mol

IUPAC Name

methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate

InChI

InChI=1S/C22H41N5O6/c1-7-15(3)17(19(28)32-5)24-21(30)23-9-10-26-11-13-27(14-12-26)22(31)25-18(16(4)8-2)20(29)33-6/h15-18H,7-14H2,1-6H3,(H,25,31)(H2,23,24,30)/t15?,16?,17-,18-/m0/s1

InChI Key

DQTDGVAYUQMPIZ-FOIPXRHGSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)OC)NC(=O)NCCN1CCN(CC1)C(=O)N[C@@H](C(C)CC)C(=O)OC

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)NCCN1CCN(CC1)C(=O)NC(C(C)CC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.